molecular formula C14H19F3N2O2 B8634455 Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No. B8634455
M. Wt: 304.31 g/mol
InChI Key: USUBNRBRRIRPTA-UHFFFAOYSA-N
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Patent
US08202895B2

Procedure details

Of the compound from Example 12A, 248 mg (1.04 mmol) were introduced in methanol and admixed with 20 mg of palladium (10% on activated carbon). Hydrogenation took place under atmospheric pressure at RT overnight. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. This gave 300 mg (88% of theory) of the title compound.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH:5]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1)([O-])=O>CO.[Pd]>[NH2:1][CH2:4][CH:5]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:21])([CH3:20])[CH3:22])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC(C1=CC(=CC=C1)C(F)(F)F)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
NCC(C1=CC(=CC=C1)C(F)(F)F)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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